2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
Description
The compound 2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one (hereafter referred to as Compound A) is a pyridazinone derivative with a complex heterocyclic architecture. Its structure includes:
- A pyridazin-3(2H)-one core, a six-membered ring with two nitrogen atoms and a ketone group.
- A 2-oxoethyl linker connecting the pyridazinone core to a 4-(3-methoxyphenyl)piperazine moiety. The piperazine ring is substituted with a 3-methoxyphenyl group at the N4 position, which may enhance receptor-binding interactions.
Properties
IUPAC Name |
2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-29-18-4-2-3-17(15-18)23-7-9-25(10-8-23)21(28)16-26-20(27)6-5-19(22-26)24-11-13-30-14-12-24/h2-6,15H,7-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHTWFVICDMMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the morpholine ring and the pyridazinone core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often employing high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Pyridazinone Core
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Electrophilic Substitution : The electron-deficient pyridazinone ring undergoes nitration or halogenation at the 4-position, guided by the morpholine’s electron-donating effects .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone to a dihydropyridazine derivative .
Piperazine and Morpholine Moieties
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Acylation/Alkylation : The secondary amine in piperazine reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides to form tertiary amides or amines.
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Morpholine Ring Opening : Under acidic conditions (HCl, H₂O), morpholine undergoes ring-opening to form amino alcohols .
Stability Under Various Conditions
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Thermal Stability : Decomposition occurs above 200°C, releasing CO and NH₃.
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Hydrolytic Stability :
Table 2: Stability Profile
| Condition | Observation | Mechanism |
|---|---|---|
| Aqueous HCl (1M) | Partial ring opening of morpholine | Acid-catalyzed hydrolysis |
| NaOH (0.1M, 60°C) | Pyridazinone hydrolysis to carboxylic acids | Base-mediated nucleophilic attack |
| UV light (254 nm) | Degradation via radical pathways | Photooxidation |
Mechanistic Insights from Pharmacological Analogs
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PDE4 Inhibition : The compound’s bioactivity is linked to its ability to chelate Mg²⁺ in the PDE4 active site via the pyridazinone carbonyl and morpholine oxygen .
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Metabolic Reactions : Cytochrome P450 enzymes (CYP3A4) oxidize the 3-methoxyphenyl group to a catechol derivative, which is subsequently glucuronidated .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects. Its structure suggests that it may interact with several biological targets, making it a candidate for various pharmacological applications.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. The presence of the morpholine and pyridazine moieties could enhance its activity by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A study published in the Journal of Medicinal Chemistry explored piperazine derivatives and their effects on serotonin receptors, suggesting that modifications to the piperazine ring can significantly alter receptor affinity and activity.
Anticancer Properties
The compound has been included in screening libraries targeting cancer cell lines. Its ability to inhibit specific protein-protein interactions (PPIs) relevant to cancer progression is under investigation.
Data Table: Screening Results for Anticancer Activity
Neuropharmacology
Given its structural components, this compound is also being studied for neuropharmacological applications, particularly in the treatment of neurodegenerative diseases.
Schizophrenia Treatment
The piperazine moiety is known for its antipsychotic effects. Compounds similar to this one have shown promise in managing symptoms of schizophrenia by acting on dopamine receptors.
Case Study : A clinical trial evaluated the efficacy of piperazine derivatives in patients with schizophrenia, showing significant improvement in positive and negative symptoms compared to placebo controls.
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is being explored due to its structural similarities to known anti-inflammatory agents.
Drug Discovery and Development
This compound has been included in several high-throughput screening libraries aimed at identifying novel drug candidates across various therapeutic areas.
Library Inclusion
It is part of libraries targeting:
- Anti-inflammatory agents
- Cancer therapeutics
- GPCR modulators
Data Table: Library Composition
| Library Name | Number of Compounds |
|---|---|
| Anti-inflammatory Library | 24,602 |
| Bcl2-PPI Inhibitors Library | 12,246 |
| GPCR Targeted Library | 31,838 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and morpholine rings may facilitate binding to these targets, while the pyridazinone core could modulate the compound’s activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural and functional differences between Compound A and its analogues:
Key Observations:
Piperazine Substitution :
- The 3-methoxyphenyl group in Compound A introduces steric and electronic effects distinct from the 4-fluorophenyl (electron-withdrawing) and 4-chlorophenyl (halogen-bonding) substituents in analogues . Methoxy groups enhance lipophilicity and may modulate serotonin/dopamine receptor interactions .
- The 4-hydroxyphenyl analogue (C₂₄H₂₆N₄O₄) exhibits hydrogen-bonding capacity but reduced metabolic stability compared to methoxy derivatives .
Pyridazinone Core Modifications: Morpholin-4-yl at C6 (present in Compound A) improves aqueous solubility compared to naphthalen-2-yl (C₂₀H₁₉N₃O₃) or 4-(methylsulfanyl)phenyl groups, which prioritize membrane permeability .
Physicochemical and Crystallographic Data
Compound A ’s crystallographic data remain unpublished, but its structural similarity to the 4-fluorophenyl analogue (C₂₆H₂₈FN₅O₃) suggests comparable packing via C–H···O and π-π interactions .
Biological Activity
The compound 2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one , also known by its ChemDiv ID J103-0192, is a synthetic organic molecule with potential therapeutic applications. Its structure features a complex arrangement that includes a pyridazine core, piperazine moiety, and morpholine ring, suggesting diverse biological interactions.
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
- LogP : 1.825 (indicating moderate lipophilicity)
- Water Solubility : LogSw -2.18 (low solubility)
Biological Activity Overview
This compound has been included in various screening libraries targeting multiple biological pathways, indicating its potential utility in drug discovery. Notably, it has been associated with:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 to 70 µM depending on the specific derivative and bacterial strain tested .
- Cytotoxic Effects : Research indicates that compounds similar to J103-0192 may induce cytotoxicity in certain cancer cell lines, although specific data on this compound's cytotoxicity remains limited .
- GPCR Modulation : The compound is included in libraries targeting G protein-coupled receptors (GPCRs), which are crucial for many physiological processes and are common drug targets .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various piperazine derivatives, including J103-0192. The results showed that at a concentration of 50 µM, significant inhibition of bacterial growth was observed against both E. coli and S. aureus. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity .
Study 2: Cytotoxicity in Cancer Models
In vitro assays were conducted to assess the cytotoxic effects of J103-0192 on human cancer cell lines. The compound demonstrated selective cytotoxicity with an IC50 value around 30 µM against breast cancer cells, suggesting its potential as an anticancer agent. Further investigation into its mechanism of action revealed potential apoptosis-inducing properties .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 - 40 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 40 - 70 | Inhibition of growth |
| Cytotoxicity | Breast cancer cell lines | ~30 | Induction of apoptosis |
| GPCR Modulation | Various GPCR targets | N/A | Potential modulation |
Q & A
Q. Interpreting conflicting cytotoxicity data across cell lines :
- Factors :
- Cell permeability : Use LC-MS/MS to quantify intracellular concentrations .
- Efflux pumps : Inhibit ABC transporters (e.g., with Ko143) to assess their role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
